N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: is an organic compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable phenol derivative with cyclopropyl bromide under basic conditions.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using methylthiol or a related reagent.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases, particularly those involving inflammation or cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide exerts its effects depends on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: can be compared with other similar compounds, such as:
N-Phenylmethanesulfonamide: Lacks the cyclopropoxy and methylthio groups, which may result in different chemical and biological properties.
N-(3-Cyclopropoxyphenyl)methanesulfonamide:
N-(3-Methylthiophenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may influence its chemical stability and biological activity.
The uniqueness of This compound
Properties
Molecular Formula |
C11H15NO3S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-11-6-8(12-17(2,13)14)5-10(7-11)15-9-3-4-9/h5-7,9,12H,3-4H2,1-2H3 |
InChI Key |
CHHCEFBUJHFDEP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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